2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide
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Description
2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S and its molecular weight is 443.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
- A study highlighted the synthesis of novel spiro compounds and thieno[3,2-d]pyrimidine derivatives with significant antimicrobial activity. Notably, certain compounds exhibited potent effects against both Gram-negative and Gram-positive bacteria, with one compound showing higher antifungal activity compared to ketoconazole, a standard antifungal medication (Hafez, Zaki, & El-Gazzar, 2016).
Antitumor Activity
- Another investigation into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives uncovered compounds with potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. The efficacy of some compounds was comparable to that of doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).
Synthetic Pathways and Molecular Structures
Research on the synthesis of (piperidin-1-yl)trihydropyrano(cyclopenta)-[4′,5′]pyrido[3′,2′: 4,5]thieno[3,2-e][1,2,4]triazolo-[4,3-c(1,5-c)]pyrimidines explored reactions of 3-cyanopyridine-2(1H)-thiones leading to amino-substituted thieno[2,3-b]pyridines. This work contributes to the development of fused pyridothieno[3,2-d]pyrimidinones through innovative synthetic routes (Paronikyan et al., 2014).
Another study focused on one-pot synthesis techniques for thieno[2,3-b]pyridine derivatives, showcasing efficient methods for constructing complex heterocyclic structures with potential for further pharmacological exploration (Dyachenko et al., 2020).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c23-16-6-8-17(9-7-16)26-21(28)20-18(11-13-30-20)25(22(26)29)14-19(27)24-12-10-15-4-2-1-3-5-15/h4,6-9,11,13,18,20H,1-3,5,10,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVUSSLUQMIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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